

3-hydroxy-4,4-dimethylcyclohexan-1-one solubility information

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Compound of Interest

Compound Name:	3-hydroxy-4,4-dimethylcyclohexan-1-one
CAS No.:	71385-27-8
Cat. No.:	B6588265

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This technical guide provides an advanced physicochemical analysis and experimental framework for understanding the solubility dynamics of **3-hydroxy-4,4-dimethylcyclohexan-1-one**. Designed for synthetic chemists and drug development professionals, this document bridges predictive molecular thermodynamics with field-proven experimental protocols.

Molecular Architecture & Solvation

Thermodynamics

To accurately predict and manipulate the solubility of **3-hydroxy-4,4-dimethylcyclohexan-1-one**, one must first deconstruct its structural features. The compound (CAS: 71385-27-8) is built upon a cyclohexane ring, functionalized with a ketone at the C1 position, a secondary hydroxyl group at the C3 position, and a sterically demanding gem-dimethyl group at the C4 position [\[\[1\]\]](#)).

This β -hydroxy ketone motif creates a highly specific solvation profile:

- **Hydrogen Bonding Network:** The molecule possesses one strong hydrogen bond donor (the -OH group) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). This allows for extensive cooperative hydrogen bonding in polar protic solvents.
- **Steric and Hydrophobic Shielding:** The gem-dimethyl group at C4 introduces significant lipophilicity and steric bulk. This hydrophobic shielding disrupts the highly ordered hydrogen-bonding network of pure water, imposing a thermodynamic hydration penalty that restricts aqueous solubility while vastly enhancing its affinity for organic media [2](#).

Quantitative Physicochemical Profile

Property	Value
Chemical Name	3-hydroxy-4,4-dimethylcyclohexan-1-one
CAS Number	71385-27-8
Molecular Formula	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2

Empirical and Predictive Solubility Data

In advanced pharmaceutical synthesis—such as the development of Arginine Methyltransferase (PRMT1) inhibitors for leukemia therapies—**3-hydroxy-4,4-dimethylcyclohexan-1-one** serves as a critical chiral/achiral building block. Experimental workflows from these synthetic pathways provide highly reliable empirical solubility data. For instance, standard protection protocols demonstrate that 0.34 g of the compound dissolves completely and rapidly in 10 mL of Dichloromethane (DCM) at room temperature, establishing a baseline thermodynamic solubility of at least 34 mg/mL in polar aprotic systems [\[\[3\]\]\(\)](#).

Solvent Class	Representative Solvent	Solubility Range	Mechanistic Rationale
Polar Aprotic	Dichloromethane (DCM)	> 34 mg/mL (Empirical)	Strong dipole-dipole interactions effectively solvate the ketone without disrupting the solute's internal H-bonds.
Polar Protic	Methanol (MeOH)	High (Predicted)	Cooperative hydrogen bonding with both the -OH and C=O moieties facilitates rapid dissolution.
Non-Polar	Heptane	Low (Predicted)	Aliphatic hydrocarbon bulk cannot overcome the solute's intermolecular hydrogen-bond network.
Aqueous	Water	Low to Moderate (Predicted)	The gem-dimethyl group and cyclohexane ring induce severe hydrophobic hydration penalties.

Protocol: Self-Validating Thermodynamic Solubility Determination

To determine the exact thermodynamic solubility of **3-hydroxy-4,4-dimethylcyclohexan-1-one** in novel solvent systems, researchers must utilize a rigorous, self-validating shake-flask methodology. This protocol is engineered to eliminate common artifacts such as supersaturation, filter adsorption, and UV-baseline noise.

Step 1: Solid-State Characterization

- Action: Verify the polymorphic purity of the compound via Differential Scanning Calorimetry (DSC) prior to dissolution.
- Causality: Impurities or mixed amorphous/crystalline states will artificially inflate the apparent solubility due to variations in lattice energy. A single, sharp endothermic melting peak validates the starting material's thermodynamic stability.

Step 2: Solvent Saturation

- Action: Suspend an excess amount (e.g., 500 mg) of the compound in 2.0 mL of the target solvent in a hermetically sealed borosilicate vial.
- Causality: Borosilicate glass prevents the leaching of alkaline trace ions that could catalyze retro-aldol degradation of the β -hydroxy ketone over time. The hermetic seal prevents solvent evaporation.

Step 3: Isothermal Equilibration (The Self-Validating Step)

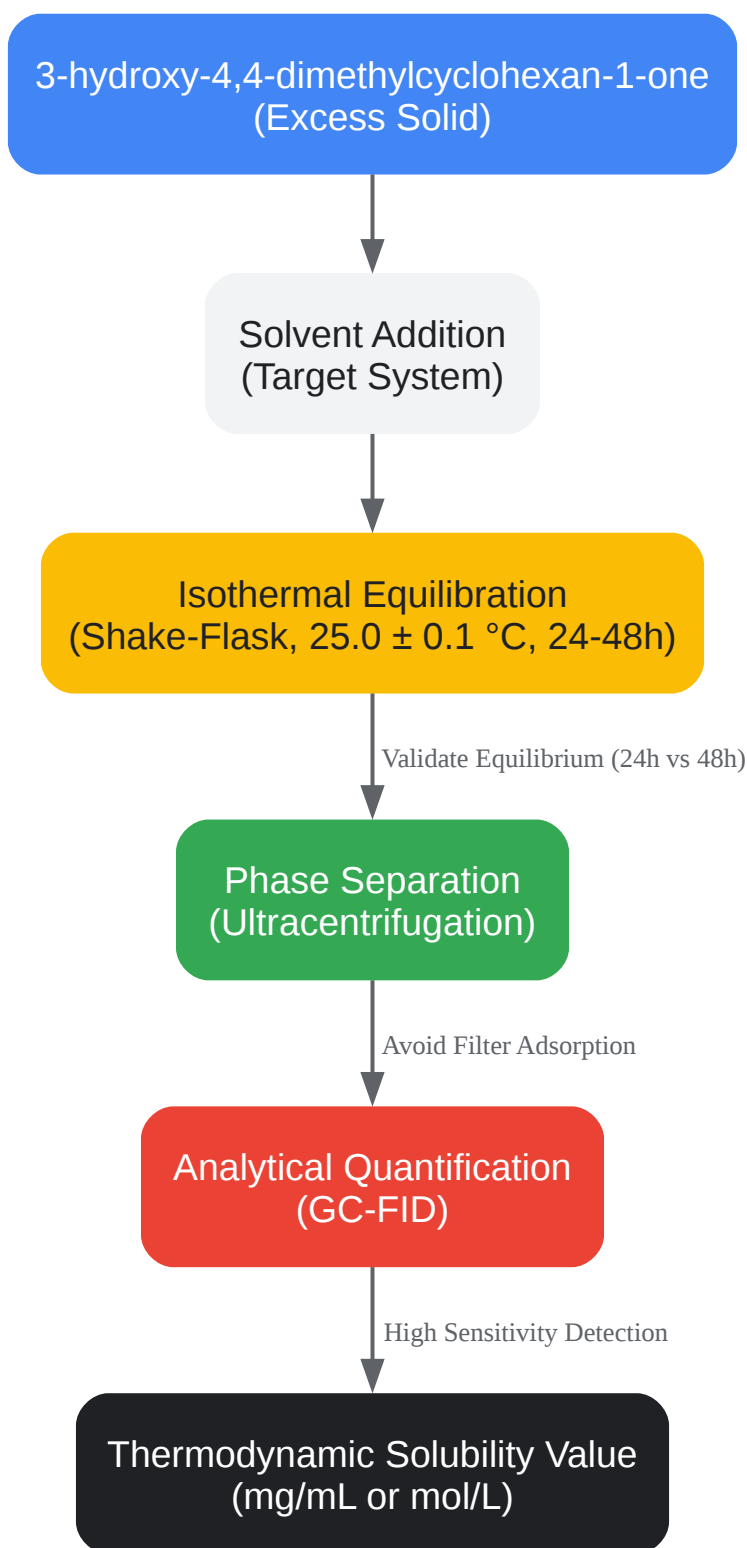
- Action: Agitate the suspension at 25.0 ± 0.1 °C. Prepare two parallel samples: one for a 24-hour extraction and one for a 48-hour extraction.
- Causality: Thermodynamic solubility requires absolute equilibrium between the solid and solute phases. If the concentration at 48 hours matches the 24-hour sample ($\Delta C < 2\%$), the system is self-validated as having reached true equilibrium without supersaturation artifacts.

Step 4: Phase Separation via Ultracentrifugation

- Action: Centrifuge the equilibrated samples at $15,000 \times g$ for 20 minutes at exactly 25.0 °C.
- Causality: Traditional syringe filtration is rejected here. The compound's moderate lipophilicity can lead to non-specific adsorption onto PTFE or nylon filter membranes, falsely lowering the measured solubility. Ultracentrifugation cleanly pellets the excess solid without introducing surface-area artifacts.

Step 5: Analytical Quantification via GC-FID

- Action: Dilute the supernatant 1:100 in an internal standard solution and inject into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
- Causality: **3-hydroxy-4,4-dimethylcyclohexan-1-one** lacks an extended conjugated π - system, meaning it has a negligible UV extinction coefficient. HPLC-UV would yield poor signal-to-noise ratios. GC-FID capitalizes on the compound's volatility and carbon content, providing highly precise quantification.



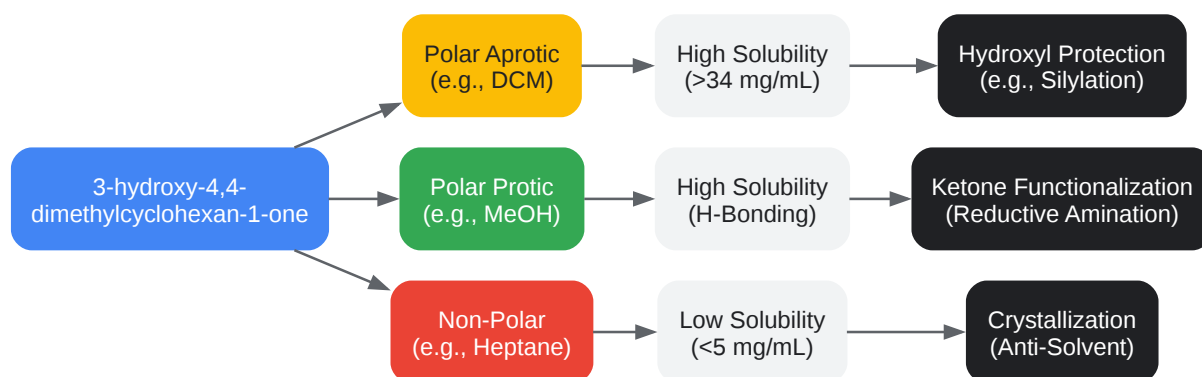
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Fig 1. Self-validating shake-flask workflow for thermodynamic solubility determination.

Solvent-Driven Reaction Engineering

Understanding the solubility profile of **3-hydroxy-4,4-dimethylcyclohexan-1-one** directly dictates the success of downstream synthetic modifications.

- **Hydroxyl Protection (Silylation):** Because the compound exhibits high solubility (>34 mg/mL) in DCM, this polar aprotic solvent is the optimal medium for reacting the C3-hydroxyl group with bulky protecting groups (e.g., TBSCl) in the presence of imidazole [\[\[3\]\]](#)([1](#)). The solvent solvates the reactants perfectly without competing for hydrogen bonds.
- **Ketone Functionalization (Reductive Amination):** If targeting the C1-ketone for reductive amination, polar protic solvents like Methanol are preferred. They provide high solubility while simultaneously acting as proton shuttles to facilitate the intermediate imine formation.
- **Purification (Crystallization):** Non-polar aliphatic solvents such as Heptane act as excellent anti-solvents. By dissolving the compound in a minimal amount of warm Ethyl Acetate and slowly titrating in Heptane, researchers can force the compound out of solution, yielding highly pure crystalline material.



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Fig 2. Solvent-driven reaction engineering and solubility outcomes for synthetic applications.

References

- Title: **3-hydroxy-4,4-dimethylcyclohexan-1-one** | CAS#:71385-27-8 Source: Chemsr URL
- Title: Buy 3-Amino-4,4-dimethylcyclohexan-1-ol Source: Smolecule URL

- Title: AU2018203056B2 - Arginine methyltransferase inhibitors and uses thereof Source: Google Patents URL

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Sources

- [1. 3-hydroxy-4,4-dimethylcyclohexan-1-one | CAS#:71385-27-8 | Chemsrsc \[chemsrc.com\]](#)
- [2. Buy 3-Amino-4,4-dimethylcyclohexan-1-ol \[smolecule.com\]](#)
- [3. AU2018203056B2 - Arginine methyltransferase inhibitors and uses thereof - Google Patents \[patents.google.com\]](#)
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